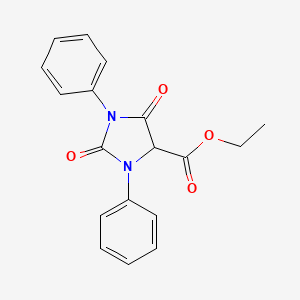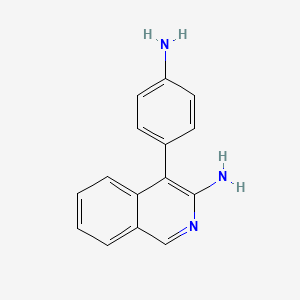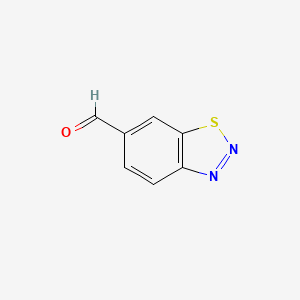![molecular formula C14H21NO2 B13989626 [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol CAS No. 92323-30-3](/img/structure/B13989626.png)
[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a pyrrolidine ring attached to a phenylmethoxyethyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine with 2-phenylmethoxyethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the compound in its pure form.
化学反应分析
Types of Reactions: [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or esters.
科学研究应用
Chemistry: In chemistry, [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial sector as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various manufacturing processes.
作用机制
The mechanism of action of [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- [1-(2-Phenylethyl)pyrrolidin-3-yl]methanol
- [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]ethanol
- [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]amine
Uniqueness: [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol stands out due to its specific structural features, such as the presence of both a methanol group and a phenylmethoxyethyl group
属性
CAS 编号 |
92323-30-3 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
[1-(2-phenylmethoxyethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c16-11-14-6-7-15(10-14)8-9-17-12-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 |
InChI 键 |
MOAXSRVLHDNZLR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1CO)CCOCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


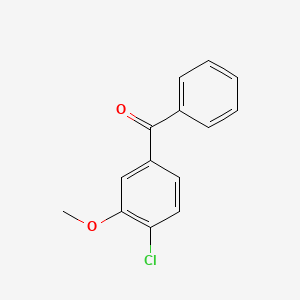
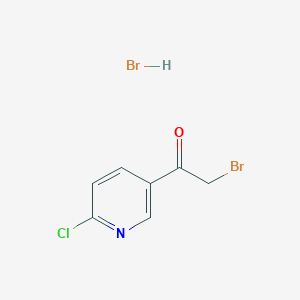

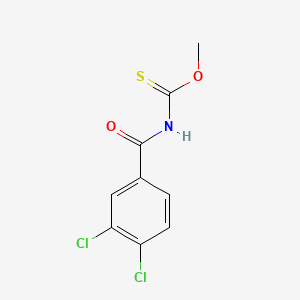
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
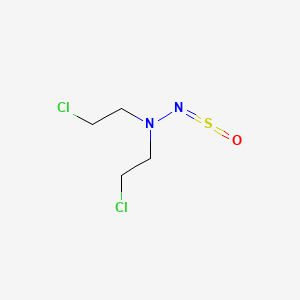
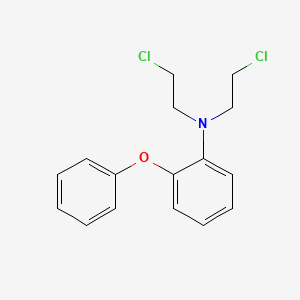
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)

